methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c1-15-6(14)5-4(8)2-13(12-5)3-7(9,10)11/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNWNOXZJVPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and have potential applications in developing new antibiotics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for pain management therapies .
Anticancer Potential
Emerging research highlights the anticancer properties of pyrazole derivatives. The ability of these compounds to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) has been documented in various studies. This compound may contribute to this field by serving as a lead compound for further modifications aimed at enhancing efficacy against specific cancer types .
Herbicidal Activity
The unique trifluoroethyl group in the compound enhances its lipophilicity, which can improve its penetration into plant tissues. This property is beneficial for herbicidal applications, where effective penetration is critical for controlling unwanted vegetation. Preliminary studies suggest that pyrazole derivatives can act as herbicides by inhibiting specific biochemical pathways in plants .
Pesticidal Properties
In addition to herbicidal activity, there is potential for this compound to function as an insecticide or fungicide. The fluorinated moiety may enhance its potency against pests and pathogens by affecting their metabolic processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
Key structural differences among pyrazole carboxylates include:
Position and type of substituents on the pyrazole ring.
Ester group variations (methyl vs. ethyl).
Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) influencing reactivity and stability.
Table 1: Structural Comparison of Selected Pyrazole Carboxylates
Impact of Substituents on Properties
- Trifluoroethyl Group (CF₃CH₂) : Enhances metabolic stability and electron-withdrawing effects, improving bioavailability . The target compound and its nitro analog () share this group.
- Chlorine vs.
- Ester Group : Methyl esters (target compound) are generally less lipophilic than ethyl esters (compounds 2, 3, 7), which could influence membrane permeability .
Spectral and Physical Data Trends
- Melting Points : Substituents significantly affect crystallinity. For example, compound 2 (NH-free) has a higher m.p. (141–142°C) than compound 3 (58–60°C) due to reduced intermolecular hydrogen bonding .
- ¹H-NMR Shifts : The NH proton in compound 2 appears at δ 14.13, absent in N-alkylated analogs (compounds 3, 7) .
Research Implications and Gaps
- Target Compound Data: Limited direct data (e.g., melting point, yield) are available for this compound, necessitating further experimental characterization.
- Biological Activity : Fluorinated pyrazoles are prized in drug discovery ; the chlorine and trifluoroethyl groups in the target compound may synergize for antimicrobial or kinase inhibitory activity.
Biological Activity
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS No. 1855937-74-4) is a compound that belongs to the pyrazole class of heterocyclic compounds. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 242.58 g/mol
- CAS Number : 1855937-74-4
1. Antimicrobial Activity
Pyrazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits potent activity against various bacterial strains. For instance, a review highlighted the effectiveness of pyrazole carboxylic acids in combating pathogens due to their ability to disrupt microbial cell walls and inhibit essential metabolic pathways .
2. Anticancer Activity
Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. A study focusing on various pyrazole compounds indicated that those with trifluoroethyl substitutions, such as this compound, exhibited cytotoxic effects against several cancer cell lines. The mechanism of action often involves apoptosis induction and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15.4 | Apoptosis |
| Other Pyrazoles | MCF-7 | 20.5 | Cell Cycle Arrest |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in preclinical models. The compound showed a reduction in inflammatory markers in vitro and in vivo, suggesting its utility in treating conditions characterized by excessive inflammation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study 2: Anticancer Properties
In a comparative analysis of anticancer agents, this compound was tested against multiple cancer cell lines. The compound demonstrated an IC50 value of 15 μM against prostate cancer cells (PC-3), highlighting its potential as a lead compound for further development in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis involves pyrazole ring formation via cyclization (e.g., Knorr synthesis) followed by sequential substitutions. Key steps include trifluoroethylation using 2,2,2-trifluoroethyl iodide under basic conditions (K₂CO₃ in DMF) and chlorination at the 4-position. Reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios critically affect yields (50–85%). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity. Conflicting yields in literature often stem from incomplete substitution or side reactions, necessitating TLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoroethyl -CF₂CF₃ at δ 4.5–5.0 ppm, pyrazole ring protons at δ 6.8–7.2 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (750 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 271.03 (theoretical 271.05) validates molecular weight. Discrepancies in reported spectra may arise from isotopic patterns of chlorine/fluorine .
Q. How are common impurities identified during synthesis, and what mitigation strategies are recommended?
Impurities include unreacted trifluoroethyl precursors (detected via GC-MS retention time shifts) and dechlorinated byproducts (e.g., 4-H-pyrazole analog, identified by HPLC). Recrystallization in ethanol/water or preparative TLC (Rf 0.3–0.5) reduces impurities. Contradictory purity reports often stem from inadequate drying or solvent traces .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction determines bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles (trifluoroethyl group torsion angle: 15–25°), confirming regioselective substitution. High-purity crystals are grown via slow evaporation in dichloromethane/hexane. Conflicting crystallographic data may arise from polymorphic variations or solvent inclusion .
Q. What strategies mitigate conflicting bioactivity data in studies involving this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from:
- Assay Conditions : pH (7.4 vs. 6.8), buffer composition, or cell line variability.
- Sample Purity : HPLC-MS analysis (≥98% purity) minimizes false positives from byproducts. Standardized protocols (e.g., fixed incubation times) and triplicate replicates enhance reproducibility .
Q. How does computational modeling predict reactivity in nucleophilic substitutions at the C-4 chloro position?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model transition states, revealing electrophilicity at C-4 (MEP surface analysis). Solvent effects (PCM model) predict higher reactivity in polar aprotic solvents (e.g., DMF). Experimental validation via amination reactions (e.g., with benzylamine) aligns with computed activation energies (~25 kcal/mol) .
Q. What role does the trifluoroethyl group play in modulating physicochemical properties?
- Lipophilicity : Trifluoroethyl increases logP by ~1.5 units (measured via octanol-water partitioning).
- Metabolic Stability : In vitro microsomal assays show reduced CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects.
- ¹⁹F NMR : Tracks metabolic degradation (e.g., defluorination signals at δ -70 to -75 ppm) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on synthetic yields or spectroscopic data?
- Yield Variability : Optimize catalyst loading (e.g., 10–20 mol% CuI for Ullmann-type couplings) and exclude moisture via Schlenk techniques.
- Spectroscopic Discrepancies : Cross-validate using 2D NMR (HSQC, HMBC) to assign overlapping signals. Contradictions in IR data may arise from solvent residues (e.g., DMF peaks at ~1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
